

# Quantitative Binding Profile of Fobisin 101

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fobisin 101

Cat. No.: S11208457

[Get Quote](#)

The following table summarizes the key experimental data that characterizes **Fobisin 101** as a **pan-isoform 14-3-3 inhibitor**, meaning it disrupts the interactions of all seven 14-3-3 isoforms with client proteins [1].

Target / Interaction	Assay Type	Reported IC <sub>50</sub> / Effective Concentration	Key Findings
14-3-3ζ / PRAS40	ELISA (In vitro binding)	9.3 μM [1] [2]	Disrupts phosphorylation-dependent interaction [1].
14-3-3γ / PRAS40	ELISA (In vitro binding)	16.4 μM [1] [2]	Confirms pan-isoform inhibitory activity [1].
All Seven 14-3-3 Isoforms	Exoenzyme S (ExoS) Functional Assay	6 - 19 μM [1]	Blocks 14-3-3's ability to stimulate ExoS ADP-ribosyltransferase activity [1].
14-3-3 / Raf-1 & PRAS40	GST-14-3-3 Affinity Chromatography	Dose-dependent disruption [1]	Releases full-length client proteins from 14-3-3 in cell lysates [1].

## Experimental Protocols for Validation

The binding data for **Fobisin 101** was generated using several biochemical and functional assays. Here are the methodologies for the key experiments cited.

## Fluorescence Polarization (FP) Based Primary Screening

- **Purpose:** Initial high-throughput screening to identify compounds that disrupt 14-3-3/client protein interactions [1].
- **Workflow:** The interaction between a purified 14-3-3 $\gamma$  protein and a fluorescently-labeled phosphopeptide derived from Raf-1 (pS259-Raf-1) is monitored. When the peptide is bound to the large 14-3-3 protein, its rotational speed is slow, resulting in a high FP signal. If a small molecule like **Fobisin 101** displaces the peptide, the peptide rotates faster, leading to a decrease in the FP signal [1].

## ELISA for Quantitative IC<sub>50</sub> Determination

- **Purpose:** To quantitatively measure the potency of **Fobisin 101** in disrupting 14-3-3 binding to a full-length client protein (PRAS40) [1].
- **Workflow:**
  - A purified 14-3-3 protein ( $\zeta$  or  $\gamma$  isoform) is immobilized on a plate.
  - PRAS40 protein is added along with increasing concentrations of **Fobisin 101**.
  - After incubation, the plate is washed to remove unbound material.
  - The amount of PRAS40 that remains bound to 14-3-3 is detected using a PRAS40-specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
  - The enzyme's activity is measured by adding a chemiluminescent substrate, and the signal is quantified. The concentration of **Fobisin 101** that reduces the signal by 50% is reported as the IC<sub>50</sub> [1].

## Time-Resolved FRET (TR-FRET) Assay

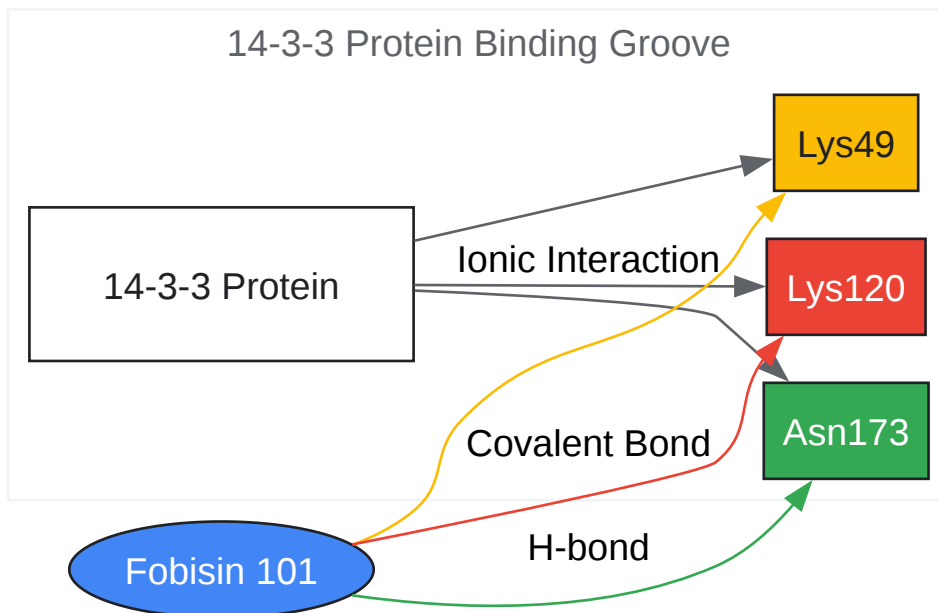
- **Purpose:** A highly sensitive, homogenous ("mix-and-read") assay format suitable for high-throughput screening of 14-3-3 interactions [3].
- **Workflow:**
  - A His-tagged 14-3-3 $\zeta$  protein is used with a Europium (Eu)-labeled anti-His antibody as the FRET donor.
  - A phosphorylated Bad peptide (pS136-Bad) is labeled with Dy647 as the FRET acceptor.

- When 14-3-3 and the Bad peptide interact, the donor and acceptor are brought close, and FRET occurs upon excitation.
- **Fobisin 101**, by disrupting this interaction, reduces the FRET signal. This assay achieved a high signal-to-background ratio (>20) and is validated for robustness ( $Z' > 0.7$ ) [3].

## Mechanism of Action and Specificity

The crystal structure of 14-3-3 $\zeta$  in complex with **Fobisin 101** reveals its unique mechanism. The pyridoxal-phosphate moiety of **Fobisin 101** forms a **covalent bond with Lysine 120 (Lys120)** in the binding groove of 14-3-3 $\zeta$ . This modification was triggered by X-ray radiation during crystallography and leads to persistent inactivation of the protein. The phosphate group of **Fobisin 101** also interacts with Lys49 and Asn173, key residues in the conserved phosphopeptide-binding groove [1]. This mechanism is illustrated in the diagram below.

### Fobisin 101 Covalent Binding to 14-3-3



[Click to download full resolution via product page](#)

**Fobisin 101** acts as a **phosphoserine/threonine-mimetic**, competing with native client proteins for the binding groove [1]. Its effectiveness across diverse assay formats (FP, TR-FRET, ELISA) and against multiple client proteins (Raf-1, PRAS40, Bad) supports its role as a foundational tool for studying 14-3-3 biology [3] [1].

## Key Takeaways for Researchers

- **Profile:** **Fobisin 101** is a validated, small-molecule **pan-14-3-3 inhibitor** with mid-micromolar potency, useful as a chemical probe to disrupt a wide range of 14-3-3-dependent signaling events in cellular models [1].
- **Mechanism:** It occupies the conserved client-binding groove and can form a covalent adduct with Lys120 under specific conditions, providing a structural basis for its inhibitory activity [1].
- **Versatility:** The experimental protocols, particularly the TR-FRET assay, provide robust and miniaturizable methods for your own screening campaigns to discover more potent or selective 14-3-3 modulators [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Discovery and structural characterization of a small ... [pmc.ncbi.nlm.nih.gov]
2. FOBISIN 101 | 1370281-06-3 | 14-3-3 Protein [molnova.com]
3. A Time-Resolved Fluorescence Resonance Energy ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Binding Profile of Fobisin 101]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11208457#fobisin-101-binding-specificity-validation>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)